molecular formula C23H23BrN4O3 B10897640 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B10897640
M. Wt: 483.4 g/mol
InChI Key: RNDTVTPVRRTOIF-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound that features a combination of benzodioxole, piperazine, pyrazole, and phenyl groups

Properties

Molecular Formula

C23H23BrN4O3

Molecular Weight

483.4 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C23H23BrN4O3/c24-20-12-25-28(15-20)14-17-1-4-19(5-2-17)23(29)27-9-7-26(8-10-27)13-18-3-6-21-22(11-18)31-16-30-21/h1-6,11-12,15H,7-10,13-14,16H2

InChI Key

RNDTVTPVRRTOIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=C(C=N5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole and pyrazole rings.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Anticancer Research:

    Antimicrobial Agents: It may be explored for its antimicrobial properties.

Industry

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The exact mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The combination of benzodioxole, piperazine, pyrazole, and phenyl groups in a single molecule is unique.
  • Potential Bioactivity : The compound’s structure suggests potential bioactivity, making it a valuable candidate for drug development.

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